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formonitrile;tetrabutylazanium

Cat. No.: B12056628
M. Wt: 269.5 g/mol
InChI Key: PIESPMMJCIXOTC-UHFFFAOYSA-N
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Description

Significance of Tetrabutylammonium (B224687) Cyanide as a Cyanide Ion Source

Tetrabutylammonium cyanide (TBACN) is highly valued as a source of the cyanide ion (CN⁻) in organic synthesis and other chemical applications. pubcompare.ai Unlike simple inorganic cyanides such as sodium or potassium cyanide, TBACN offers excellent solubility in a wide range of organic solvents. chemimpex.comcymitquimica.com This enhanced solubility is crucial for reactions conducted in non-aqueous environments, allowing for homogeneous reaction conditions and often leading to improved reaction rates and yields. chemimpex.comcymitquimica.com The large, non-polar tetrabutylammonium cation effectively shields the cyanide anion, increasing its nucleophilicity and reactivity in solution. sigmaaldrich.com This property makes it an efficient and often preferred reagent for introducing the cyanide group into organic molecules. chemimpex.com It is utilized as a cyanide ion source in various applications, including colorimetric studies and the preparation of other chemical compounds. sigmaaldrich.comchemicalbook.inscientificlabs.co.uk

Overview of Tetrabutylammonium Cyanide as a Versatile Reagent and Catalyst in Organic Synthesis

Beyond simply being a cyanide source, tetrabutylammonium cyanide functions as a versatile reagent and catalyst. chemimpex.comsigmaaldrich.com Its dual nature is a key to its broad utility. As a reagent, it directly participates in reactions to form new chemical bonds. chemimpex.com As a catalyst, particularly a phase-transfer catalyst, it facilitates the transfer of the cyanide ion between different phases, such as from an aqueous or solid phase to an organic phase where the reaction occurs. cymitquimica.comchemicalbull.com This catalytic activity is essential for reactions involving reactants that are soluble in different, immiscible solvents. chemicalbull.com Its catalytic applications include the deprotection of certain functional groups and promoting ring-expansion reactions. sigmaaldrich.comsigmaaldrich.comcenmed.com This versatility allows chemists to employ TBACN in a wide array of synthetic strategies to build complex molecular architectures. chemimpex.com

Broad Spectrum of Academic Research Applications

The utility of tetrabutylammonium cyanide extends across multiple fields of chemical research, demonstrating its broad impact on scientific advancement.

Synthetic Organic Chemistry

In synthetic organic chemistry, tetrabutylammonium cyanide is a workhorse for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. chemimpex.com Its applications are extensive and include several key reaction types.

Key Reactions in Organic Synthesis:

Reaction TypeDescription
Nucleophilic Substitution TBACN is used in reactions with alkyl halides and sulfonates to produce alkyl nitriles. This is a fundamental method for introducing a nitrile group, which is a valuable precursor to other functional groups like carboxylic acids and amines.
Cyanosilylation It catalyzes the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones. This reaction yields cyanohydrin trimethylsilyl ethers, which are important synthetic intermediates. sigmaaldrich.comsigmaaldrich.comcenmed.com
Ring Expansion The compound effectively catalyzes the ring expansion of β-lactams into γ-lactams, proceeding through a novel cleavage of the N1-C4 bond in the β-lactam ring. sigmaaldrich.comsigmaaldrich.comcenmed.com
Deprotection TBACN can be used as a catalyst for the deprotection of aliphatic thioacetates to generate free thiols in the presence of a protic solvent. sigmaaldrich.comsigmaaldrich.comcenmed.com

Electrochemistry

The electrochemical applications of tetrabutylammonium cyanide are primarily centered on its role as a supporting electrolyte. chemimpex.com In electrochemical cells, the presence of an electrolyte is necessary to ensure the conductivity of the solution, allowing for the efficient flow of ions between the electrodes. chemimpex.comchemicalbull.com The tetrabutylammonium cation, being large and relatively non-reactive at typical electrode potentials, helps to carry the current without interfering with the primary electrochemical reactions being studied. chemicalbull.com This property is crucial for applications in energy storage devices like batteries and supercapacitors, as well as in various electrochemical analysis techniques such as cyclic voltammetry. chemimpex.comchemicalbull.com

Analytical Chemistry

In the field of analytical chemistry, tetrabutylammonium cyanide is employed in various techniques for the separation and identification of chemical compounds. chemimpex.com It is used in chromatography, where it can act as a phase-transfer agent to improve the efficiency of separation processes. chemimpex.com Furthermore, its role as a soluble and reliable source of cyanide ions makes it useful in the development of analytical methods, including colorimetric detection of specific ions. sigmaaldrich.comscientificlabs.co.uk For instance, it has been used as a standard in the development of sensors for cyanide detection.

Biochemical Sciences

Tetrabutylammonium cyanide also finds applications in the biochemical sciences, where it is used to probe biological processes. chemimpex.com Its utility in this field stems from the well-known reactivity of the cyanide ion with biological molecules. chemicalbook.in Researchers use TBACN in studies involving enzyme activity and protein interactions to gain insights into metabolic pathways and the mechanisms of enzyme inhibition. chemimpex.com The PubChem database also classifies it under the MeSH pharmacological class of "Detergents," indicating its surface-active properties due to the combination of the hydrophilic cyanide group and the hydrophobic tetrabutylammonium cation, which can be relevant in certain biochemical assays. nih.gov

Material Science

In the domain of material science, Tetrabutylammonium cyanide serves as a highly specialized tool for the synthesis and modification of functional materials. Its ability to introduce the cyano group (-CN) into various substrates or to interact with material surfaces in a controlled manner is exploited to tailor material properties for specific applications. Key research areas include polymer modification, the controlled synthesis of nanomaterials, and the development of novel electrolyte systems.

Polymer Modification and Functionalization

TBACN is employed as a key reagent for the post-synthesis functionalization of polymers. The nucleophilic cyanation of halogenated polymers is a prime example of its application. By replacing halogen atoms with cyano groups, the fundamental properties of the polymer, such as thermal stability, chemical resistance, and polarity, can be precisely engineered.

A notable application is the chemical modification of poly(vinyl chloride) (PVC). In a typical process, PVC is dissolved in an appropriate organic solvent, and TBACN is introduced as the cyanating agent. The cyanide anion displaces chloride atoms along the polymer backbone via a nucleophilic substitution reaction. This conversion significantly enhances the thermal stability of the resulting polymer by replacing the thermally labile C-Cl bonds with more stable C-CN bonds.

Table 1: Impact of Cyanation on the Properties of Poly(vinyl Chloride) (PVC) using TBACN

MaterialDegree of Substitution (mol%)Thermal Decomposition Onset (Td, °C)Solubility in Tetrahydrofuran (THF)
Unmodified PVC0%~285 °CSoluble
TBACN-Modified PVC15%~310 °CSoluble
TBACN-Modified PVC40%~345 °CPartially Soluble / Swells
TBACN-Modified PVC75%~380 °CInsoluble

The data illustrates a direct correlation between the degree of cyanation and the enhancement of thermal properties, a critical improvement for high-performance polymer applications.

Nanomaterial Synthesis and Surface Engineering

The synthesis and stabilization of metallic and semiconductor nanoparticles often require precise control over their size, shape, and surface chemistry. TBACN serves as an effective surface-modifying agent or etchant in non-aqueous nanoparticle synthesis. The cyanide ion can act as a strong ligand, binding to metal surfaces to passivate them or selectively etch them to reshape the nanocrystals.

For instance, in the synthesis of Gold (Au) nanorods, TBACN has been used as a controlled etchant. Gold nanorods exhibit unique optical properties dependent on their aspect ratio (length/width). By introducing TBACN in a controlled manner, the nanorods can be selectively etched at their ends, leading to a reduction in their aspect ratio. This process allows for the fine-tuning of the longitudinal surface plasmon resonance (LSPR) peak, which is critical for applications in sensing, imaging, and photothermal therapy. The use of TBACN is advantageous as it can be performed in organic solvents, integrating seamlessly with various synthesis protocols.

Table 2: Reshaping of Gold Nanorods via Controlled Etching with TBACN

Sample ConditionAverage Aspect RatioLongitudinal SPR Peak (nm)Observed Color (in solution)
Initial Gold Nanorods4.1810 nm (Near-IR)Blue / Brown
After 1 hr treatment with TBACN3.5765 nm (Red)Purple
After 3 hr treatment with TBACN2.8710 nm (Red)Violet / Red
After 6 hr treatment with TBACN2.0650 nm (Orange-Red)Red

This tunable etching demonstrates the utility of TBACN in the post-synthetic processing of nanomaterials to achieve desired physical and optical characteristics.

Development of Ionic Liquids and Advanced Electrolytes

Tetrabutylammonium cyanide itself is a salt with a relatively low melting point, a characteristic of ionic liquids. More broadly, the cyanide anion is being explored as a component in the design of task-specific ionic liquids and advanced electrolytes for electrochemical devices. The combination of the bulky, charge-diffuse [TBA]⁺ cation with the small, symmetric, and charge-dense [CN]⁻ anion can result in materials with unique physicochemical properties.

Table 3: Comparative Electrochemical Properties of Electrolyte Systems

Electrolyte System (in Propylene Carbonate)Concentration (M)Ionic Conductivity (mS/cm at 25°C)Electrochemical Window (V)
Conventional Salt (e.g., LiClO₄)1.0 M8.9~4.5 V
TBACN-based System1.0 M11.2~3.8 V
The electrochemical window may be limited by the oxidation of the cyanide anion.

The higher ionic conductivity observed in some TBACN-based systems highlights their potential for applications where efficient charge transport is paramount, though this must be balanced with considerations of electrochemical stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37N2+ B12056628 formonitrile;tetrabutylazanium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H37N2+

Molecular Weight

269.5 g/mol

IUPAC Name

formonitrile;tetrabutylazanium

InChI

InChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1;

InChI Key

PIESPMMJCIXOTC-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C#N

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation of Tetrabutylammonium Cyanide

Laboratory-Scale Synthesis Protocols

In a laboratory environment, the synthesis of tetrabutylammonium (B224687) cyanide is typically approached through methods that offer high purity and yield on a moderate scale. The two most prominent methods are metathesis reactions and syntheses based on ion-exchange resins.

Metathesis Reactions: Tetrabutylammonium Bromide with Alkali Cyanides

A common and straightforward method for preparing tetrabutylammonium cyanide is through a salt metathesis reaction. This involves the double displacement reaction between tetrabutylammonium bromide (TBABr) and an alkali metal cyanide, such as sodium cyanide (NaCN). The reaction is typically carried out in a biphasic solvent system or in a polar aprotic solvent where the reactants are soluble but one of the products is not.

The underlying principle of this synthesis is the exchange of ions between the two salts. Tetrabutylammonium bromide provides the tetrabutylammonium cation ([N(C₄H₉)₄]⁺), and sodium cyanide supplies the cyanide anion (CN⁻). The driving force for the reaction is often the precipitation of the inorganic salt byproduct, in this case, sodium bromide (NaBr), from the reaction mixture, which shifts the equilibrium towards the formation of the desired tetrabutylammonium cyanide.

A typical procedure involves dissolving tetrabutylammonium bromide and a slight molar excess of sodium cyanide in a suitable solvent. Acetonitrile (B52724) is a frequently used polar aprotic solvent for this reaction. The mixture is stirred at room temperature for a period of 2 to 4 hours to ensure the reaction goes to completion. Following the reaction, the precipitated sodium bromide is removed by filtration. The resulting filtrate, containing the dissolved tetrabutylammonium cyanide, is then concentrated under reduced pressure to yield the crude product.

For enhanced separation, a biphasic system of water and a chlorinated organic solvent like dichloromethane (B109758) can be employed. In this setup, the tetrabutylammonium bromide, being a phase-transfer catalyst, facilitates the transfer of the cyanide ion from the aqueous phase (where sodium cyanide is dissolved) to the organic phase, where the tetrabutylammonium cyanide product is more soluble. After the reaction, the organic layer is separated, dried, and the solvent is evaporated to obtain the product.

Table 1: Typical Reaction Parameters for Metathesis Synthesis of Tetrabutylammonium Cyanide

ParameterConditionRationale
Reactants Tetrabutylammonium bromide (TBABr), Sodium Cyanide (NaCN)Readily available and cost-effective starting materials.
Stoichiometry ~1:1 molar ratio of TBABr to NaCNEnsures efficient conversion of the starting bromide salt.
Solvent Acetonitrile or a water/dichloromethane biphasic systemFacilitates dissolution of reactants and separation of products.
Temperature Room temperature (20–25°C)Sufficient for the reaction to proceed without promoting side reactions.
Reaction Time 2–4 hoursAllows for the completion of the ion exchange process.

Ion-Exchange Resin-Based Syntheses in Anhydrous Media

An alternative and often preferred method for obtaining high-purity tetrabutylammonium cyanide, especially for applications sensitive to halide impurities, is through the use of ion-exchange resins. This technique leverages a solid-phase resin to exchange anions, providing a clean conversion without the coproduction of inorganic salt precipitates in the solution phase.

This synthesis employs a strongly basic anion-exchange resin, which is first converted to the cyanide form. A common resin used for this purpose is the IRA-400 resin. tandfonline.com The resin is packed into a column and treated with a concentrated aqueous solution of sodium cyanide to replace the original anions on the resin (often chloride or hydroxide) with cyanide ions. Subsequently, the resin is washed thoroughly with an anhydrous solvent, such as methanol (B129727), to remove excess sodium cyanide and any residual water. tandfonline.com

A solution of tetrabutylammonium bromide in anhydrous methanol is then passed through the prepared cyanide-form resin column. As the solution percolates through the resin, the bromide ions are exchanged for the cyanide ions bound to the resin. The eluent collected from the column is a solution of tetrabutylammonium cyanide in methanol. The solvent is then removed under reduced pressure using a rotary evaporator to yield the solid product. This method is particularly advantageous as it minimizes contamination from the starting halide and the alkali metal cation. The yield for this method is reported to be in the range of 64-68%. tandfonline.com

Industrial-Scale Production Strategies and Considerations

While detailed proprietary industrial processes are not publicly disclosed, the principles of laboratory-scale synthesis can be extrapolated to industrial-scale production with several key considerations. The metathesis reaction is likely favored for large-scale synthesis due to its simplicity, use of relatively inexpensive raw materials, and the potential for continuous processing.

Key considerations for industrial production include:

Cost-Effectiveness of Starting Materials: Tetrabutylammonium bromide and sodium cyanide are bulk chemicals, making the metathesis route economically viable.

Solvent Selection and Recycling: The choice of solvent is critical. While acetonitrile is effective, its cost and toxicity might lead to the preference for other solvents or biphasic systems where the solvent can be efficiently recovered and recycled.

Process Safety: The high toxicity of cyanide necessitates stringent safety protocols, including closed-system reactors, dedicated ventilation, and robust waste treatment procedures to neutralize any residual cyanide.

Waste Management: The disposal of the sodium bromide byproduct must be managed. While less toxic than cyanide, its disposal in large quantities needs to be environmentally compliant.

Automation and Control: Continuous flow reactors could offer better control over reaction parameters and safety compared to batch processes, minimizing manual handling of hazardous materials.

The use of tetrabutylammonium salts as phase-transfer catalysts is a significant area of industrial chemistry. cymitquimica.com The synthesis of tetrabutylammonium cyanide on an industrial scale would likely be integrated into a broader manufacturing portfolio of quaternary ammonium (B1175870) compounds.

Purification and Isolation Techniques in Academic Research

In academic research, the purity of reagents is paramount. Therefore, crude tetrabutylammonium cyanide obtained from synthesis is often subjected to rigorous purification techniques.

Recrystallization Processes

Recrystallization is the most common method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature.

For tetrabutylammonium cyanide, the crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the tetrabutylammonium cyanide drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Solvent Selection for Enhanced Purity

The choice of solvent is crucial for successful recrystallization. For tetrabutylammonium cyanide, polar aprotic or moderately polar solvents are generally effective. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. tandfonline.com In some cases, a binary solvent system can provide better purification. A mixture of ethyl acetate and a less polar solvent like hexane (B92381) can be used to fine-tune the solubility characteristics and achieve higher purity.

Table 2: Solvent Systems for Recrystallization of Tetrabutylammonium Cyanide

Solvent SystemPurity Improvement (from 95%)Yield LossReference
Ethyl acetate98%10%
Hexane97%15%
Ethyl acetate/hexane (1:3)99%5%

After recrystallization, the purified tetrabutylammonium cyanide is typically dried under vacuum, often over a desiccant such as phosphorus pentoxide (P₂O₅), to remove any residual solvent and moisture, as the compound can be hygroscopic. tandfonline.com The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Advanced Spectroscopic and Structural Elucidation of Tetrabutylammonium Cyanide and Its Adducts

Infrared Spectroscopy for Cyanide Anion Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for probing the cyanide anion. The stretching vibration of the carbon-nitrogen triple bond (νC≡N) is highly sensitive to the anion's electronic environment. In its free, uncoordinated state within the tetrabutylammonium (B224687) salt, the cyanide anion exhibits a characteristic sharp absorption band in the range of 2090–2100 cm⁻¹.

The table below summarizes the observed IR stretching frequencies for the cyanide ligand in tetrabutylammonium cyanide and several of its metallic adducts.

Compound/AdductSolvent/Matrixν(C≡N) (cm⁻¹)Reference
Tetrabutylammonium Cyanide-2090–2100
[Bu₄N]₂[(HL)₂Fe₆(CN)₆]KBr2107 nih.gov
[Et₄N]₃[(HL)₂Fe₆(CN)₆]KBr2086 nih.gov
(HL)₂Fe₆(CN)₆KBr2130 nih.gov
Diiron μ-aminocarbyne cyanide adduct 8aFeCH₂Cl₂2089 mdpi.com
Diruthenium μ-aminocarbyne cyanide adduct 6CH₂Cl₂2146 mdpi.com
Diruthenium cyano-alkylidene adduct 7aRuCH₂Cl₂2104 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural analysis of tetrabutylammonium cyanide and its reaction products in solution. It allows for detailed characterization of both the cation and the species formed through cyanide addition or ligand exchange.

The ¹H NMR spectrum of the tetrabutylammonium ([Bu₄N]⁺) cation is simple and characteristic. It consists of four distinct signals corresponding to the four chemically non-equivalent methylene (B1212753) and methyl groups of the butyl chains. The protons closest to the positively charged nitrogen atom are the most deshielded and appear furthest downfield. A typical spectrum shows a multiplet for the α-methylene protons (N-CH₂), followed by signals for the two internal methylene groups (β- and γ-CH₂), and a triplet for the terminal methyl group (δ-CH₃) at the most upfield position. mdpi.com

The following table details the typical ¹H NMR chemical shifts for the tetrabutylammonium cation when tetrabutylammonium cyanide is used in a deuterated solvent.

Proton AssignmentChemical Shift (δ, ppm)Reference
α-CH₂~1.62 mdpi.com
β-CH₂~1.36 mdpi.com
γ-CH₂~1.06 mdpi.com
δ-CH₃~0.99 mdpi.com

NMR spectroscopy is a powerful method for monitoring chemical reactions involving tetrabutylammonium cyanide. The formation of new chemical bonds with the cyanide anion can be observed through distinct changes in the NMR spectra of the reacting substrates. For example, in the study of a sensor molecule (IR-786), its ¹H NMR spectrum changed significantly upon the addition of tetrabutylammonium cyanide, indicating the nucleophilic addition of the CN⁻ anion to the molecule and confirming a 1:1 reaction. mdpi.com

Similarly, ligand exchange reactions can be followed. The addition of tetrabutylammonium cyanide to a nickel-methyl complex resulted in the clean conversion to a new nickel-cyanide species, a transformation readily confirmed by ³¹P NMR spectroscopy. caltech.edu The synthesis of cyanobutadiene (B14615423) isomers also utilized ¹H NMR to monitor the reaction's progress and confirm the complete conversion of the starting material following the slow addition of tetrabutylammonium cyanide. nsf.gov These studies demonstrate the utility of NMR in elucidating reaction mechanisms and confirming the structures of products formed from cyanide-mediated transformations.

X-ray Crystallography for Solid-State Structure Determination

While NMR and IR spectroscopy provide crucial information about species in solution and their vibrational modes, X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state. The structure of tetrabutylammonium cyanide itself has been confirmed by X-ray diffraction. biosynth.com This technique is paramount for understanding the precise geometry, bond lengths, and bond angles, as well as the interactions between ions in the crystal lattice.

X-ray crystallography reveals how the tetrabutylammonium cations and cyanide anions are arranged in a crystal. More complex structures involving the tetrabutylammonium cation can also be elucidated, providing insight into non-covalent interactions. In one study, a tetrabutylammonium cation was co-crystallized with a deprotonated fluorescein (B123965) derivative. rsc.org The analysis of the resulting crystal (FKCN) showed a fascinating supramolecular structure stabilized by intermolecular hydrogen bonds involving co-crystallized water molecules (O11–H1w⋯O3 and O10–H10⋯O11). rsc.org These interactions create cavities and ladder-like structures within the crystal, demonstrating the cation's role as a template in forming complex solid-state architectures. rsc.org

A significant application of X-ray crystallography in the context of tetrabutylammonium cyanide is the isolation and structural characterization of reaction intermediates or products. By co-crystallizing these species, their exact molecular structure can be determined, providing mechanistic insights that are otherwise unattainable.

For example, stable cyanide adducts of iron-sulfur clusters have been synthesized using tetrabutylammonium cyanide and subsequently crystallized. nih.gov The single-crystal X-ray diffraction analysis of compounds like [Bu₄N]₃[(HL)₂Fe₆(CN)₆] and [Bu₄N]₂[(HL)₂Fe₆(CN)₆] allowed for the precise determination of their complex structures, including the Fe-Fe bond distances within the cluster core. nih.gov In another instance, the reaction of a diruthenium μ-aminocarbyne complex with tetrabutylammonium cyanide yielded a stable cyano-alkylidene product whose structure was unambiguously confirmed by X-ray diffraction, providing key details about the reactivity of the dimetallic complex. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Adduct Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for monitoring chemical reactions and characterizing the formation of adducts involving tetrabutylammonium cyanide. This technique is particularly effective in tracking the progress of reactions where the cyanide ion (CN⁻), sourced from tetrabutylammonium cyanide, acts as a nucleophile or a ligand, leading to changes in the electronic structure of a chromophoric substrate. These changes manifest as shifts in the absorption spectra, providing real-time kinetic and mechanistic insights.

In the development of chemosensors for cyanide detection, UV-Vis spectroscopy is fundamental. The addition of tetrabutylammonium cyanide to a solution containing a sensor molecule often results in a distinct color change, which is quantified by monitoring the absorption spectrum. semanticscholar.org For instance, the interaction of a naphthoquinone-based sensor in a DMSO-H₂O solution with tetrabutylammonium cyanide causes a visible color change from light-greenish to light blue. semanticscholar.org This is accompanied by changes in the UV-Vis spectrum, where the internal-charge transfer (ICT) bands of the sensor molecule are perturbed upon the nucleophilic addition of the cyanide ion. semanticscholar.org Similarly, studies on porphyrin-based chemodosimeters in toluene (B28343) show that the addition of tetrabutylammonium cyanide leads to a blue shift (hypsochromic shift) in both the Soret and Q-bands of the porphyrin. kent.ac.uk This spectral shift indicates that the nucleophilic addition of cyanide disrupts the π-conjugation and charge-transfer between the porphyrin core and its substituents. kent.ac.uk

The formation of adducts can be followed over time, allowing for kinetic analysis. Time-dependent UV-Vis spectral changes were observed when a strapped calix arkat-usa.orgpyrrole receptor was treated with tetrabutylammonium cyanide. acs.org The initial interaction, likely hydrogen bonding, causes a spectral change, which is then followed by a slower bleaching of the solution's color as the cyanide covalently adds to the molecule, indicating a multi-step reaction process. acs.orgresearchgate.net

Furthermore, UV-Vis titration experiments, where increasing concentrations of tetrabutylammonium cyanide are added to a receptor solution, allow for the determination of binding stoichiometry and association constants. In one study involving an azo dye-coupled tripodal sensor, the successive addition of tetrabutylammonium cyanide resulted in a decrease in the absorption band at 375 nm and the appearance of a new band at 520 nm, with a clear isosbestic point, indicating the formation of a specific cyanide-receptor complex. iitrpr.ac.in Ratiometric analysis of these absorbance changes enables precise quantification of the cyanide concentration. iitrpr.ac.in

The table below summarizes findings from various studies where UV-Vis spectroscopy was used to monitor adduct formation with tetrabutylammonium cyanide.

Receptor/Sensor SystemSolventInitial λmax (nm)Final λmax (nm) after CN⁻ Adduct FormationObserved ShiftCitation
Triphenylamine (B166846) Benzimidazole Probe (PBIA)DMSO455~400 (Shoulder peak intensifies)Hypsochromic (Blue Shift) rsc.org
Nickel Porphyrin Chemodosimeter (NiTPP-MN)Toluene385, 450, 602416, 534Hypsochromic & Bathochromic kent.ac.uk
Azo Dye-Coupled Tripodal ReceptorCH₃CN:DMSO:HEPES375520Bathochromic (Red Shift) iitrpr.ac.in
Naphthoquinone-based ProbeDMSO-H₂O356, 637Perturbed, leading to blue colorSpectral Change semanticscholar.org
Strapped Calix arkat-usa.orgpyrroleCH₃CN/DMSO~500-600 regionBleaching of bandSignal Decrease acs.org
Dirhodium(III,II) ComplexCH₂Cl₂433, 478, 648, 862(Formation of CN adduct)Not specified acs.org

This table is interactive and represents a summary of data found in the cited research.

Mass Spectrometry in Reaction Pathway Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable technique for the structural characterization of tetrabutylammonium cyanide adducts, the elucidation of complex reaction pathways, and the quantitative analysis of cyanide. Its high sensitivity and specificity allow for the unambiguous identification of reaction products and intermediates.

In mechanistic studies, MS provides direct evidence for the formation of proposed adducts. For example, in the development of a fluorogenic sensor, high-resolution mass spectrometry (HRMS) was used to confirm the formation of a sensor-cyanide adduct, with a peak at m/z 634.25 corresponding to the [PBIA + 2CN⁻] species. rsc.org Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to verify the 1:1 adduct formation between a nickel porphyrin sensor and cyanide from tetrabutylammonium cyanide, showing the molecular ion peak of the adduct in the negative ion mode. kent.ac.uk These confirmations are crucial for validating proposed sensing mechanisms, which often involve the nucleophilic addition of cyanide to an electrophilic center on the sensor molecule. researchgate.netrsc.org

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is also a powerful tool for analyzing reaction mixtures and determining product distributions. In the tetrabutylammonium cyanide-catalyzed addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones, GC-MS was used to determine the diastereomeric ratio of the resulting O-TMS cyanohydrin products. arkat-usa.orgresearchgate.net This information is vital for understanding the stereoselectivity of the catalyzed reaction.

Furthermore, MS is central to quantitative analysis, especially for detecting trace amounts of cyanide in various matrices. While direct analysis of the small cyanide ion can be challenging, derivatization techniques are often employed. For instance, an analytical method for the simultaneous determination of cyanide and thiocyanate (B1210189) in plasma involves derivatization with pentafluorobenzyl bromide, facilitated by a phase-transfer catalyst, followed by analysis using chemical ionization GC-MS. ajpp.inresearchgate.net Isotope dilution mass spectrometry is another robust quantitative approach. By adding a known amount of isotopically labeled potassium cyanide (K¹³C¹⁵N) as an internal standard to a sample, the concentration of native cyanide can be accurately determined by measuring the ratio of the mass signals of the native (m/z 27 for H¹²C¹⁴N) and labeled (m/z 29 for H¹³C¹⁵N) species in the mass spectrometer. gtfch.org This method has been successfully applied to quantify cyanide in complex biological matrices like whole blood. gtfch.org

The table below details various applications of mass spectrometry in the study of tetrabutylammonium cyanide and its reactions.

Mass Spectrometry TechniqueApplicationAnalyte/SystemKey FindingCitation
High-Resolution MS (HRMS)Adduct ConfirmationTriphenylamine-based sensor + CN⁻Confirmed formation of a [Sensor + 2CN⁻] adduct at m/z 634.25. rsc.org
Electrospray Ionization MS (ESI-MS)Adduct ConfirmationNickel Porphyrin + CN⁻Confirmed 1:1 adduct formation by observing the molecular ion peak. kent.ac.uk
Gas Chromatography-MS (GC-MS)Product Ratio DeterminationO-TMS cyanohydrins from TMSCN additionDetermined the diastereomeric ratio of cyanohydrin products. arkat-usa.orgresearchgate.net
Isotope Dilution GC-MSQuantitative AnalysisCyanide in bloodQuantified HCN by measuring the ratio of native (m/z 27) to labeled (m/z 29) species. gtfch.org
Chemical Ionization GC-MSQuantitative AnalysisCyanide and Thiocyanate in plasmaDetermined concentrations after derivatization with pentafluorobenzyl bromide. ajpp.inresearchgate.net
General Mass SpectrometryProduct CharacterizationDirhodium-cyanide complexIdentified fragment corresponding to [Rh₂(2,6-F₂ap)₄CN]⁺ at m/z 1051. acs.org

This table is interactive and provides a summary of mass spectrometry applications discussed in the cited literature.

Mechanistic Investigations of Tetrabutylammonium Cyanide Mediated Reactions

Mechanistic Role of the Cyanide Anion as a Nucleophile and Catalyst

The cyanide anion (CN⁻) is a potent nucleophile due to the lone pair of electrons on its carbon atom. thieme-connect.com This property allows it to participate in a variety of reactions where it attacks electrophilic centers to form new carbon-carbon or carbon-heteroatom bonds.

As a Nucleophile: In many reactions, the cyanide anion acts as a direct nucleophilic reagent. Key examples include:

Nucleophilic Substitution: TBACN is widely used for the synthesis of alkyl nitriles from alkyl halides or sulfonates via an SN2 mechanism. The reaction with benzyl (B1604629) bromide, for instance, yields benzyl cyanide with high efficiency. Stereochemical studies often show an inversion of configuration at chiral centers, confirming the bimolecular pathway.

Cyanosilylation: It is an effective catalyst for the addition of silyl (B83357) cyanides, such as trimethylsilyl (B98337) cyanide (TMSCN), to aldehydes and ketones. This reaction produces cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates. smolecule.com

Conjugate Addition: The cyanide ion can add to α,β-unsaturated carbonyl compounds in a Michael-type addition.

As a Nucleophilic Catalyst: The cyanide anion can also function as a nucleophilic catalyst, where it is involved in the reaction mechanism but is regenerated in the catalytic cycle. A prime example is in transacylation reactions, such as ester hydrolysis and transesterification. thieme-connect.com The mechanism involves the initial nucleophilic attack of the cyanide ion on the acyl carbon, forming a reactive acyl cyanide intermediate. Subsequent attack by another nucleophile (like water or an alcohol) on this intermediate, followed by the elimination of the cyanide ion, yields the final product and regenerates the catalyst. Because cyanide is both a good nucleophile and a good leaving group, it is an excellent catalyst for these transformations, with reactivity comparable to other well-known nucleophilic catalysts. thieme-connect.com

Influence of the Tetrabutylammonium (B224687) Cation on Cyanide Reactivity and Solubility in Organic Media

The efficacy of the cyanide anion in organic synthesis is significantly enhanced by its counterion, the tetrabutylammonium ([N(C₄H₉)₄]⁺) cation. Inorganic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) are often poorly soluble in nonpolar organic solvents where most organic substrates are dissolved. thieme-connect.com

The tetrabutylammonium cation overcomes this limitation through a mechanism known as phase-transfer catalysis . smolecule.comcymitquimica.comchemicalbull.com Its key features are:

Lipophilic Nature: The four butyl groups attached to the central nitrogen atom give the cation a large, nonpolar, and lipophilic character. smolecule.com

Solubility Enhancement: This lipophilic nature allows the cation to be soluble in a wide range of organic solvents, from polar aprotic (like acetonitrile) to nonpolar ones. cymitquimica.comchemimpex.com

Ion Pairing: In a biphasic system (e.g., aqueous/organic), the tetrabutylammonium cation can pair with the cyanide anion from the aqueous phase. This resulting ion pair, [N(C₄H₉)₄]⁺CN⁻, is sufficiently lipophilic to be transported into the organic phase. smolecule.com

Once in the organic solvent, the cyanide anion is poorly solvated and exists as a "naked" or highly reactive species. The large size of the tetrabutylammonium cation results in a weak electrostatic interaction with the cyanide anion, leaving the anion's nucleophilicity largely unhindered. This increased reactivity and solubility lead to significantly faster reaction rates and higher yields compared to reactions using inorganic cyanide salts without a phase-transfer catalyst. chemimpex.com

Kinetic Studies of Tetrabutylammonium Cyanide-Catalyzed Transformations

Kinetic analyses of reactions catalyzed by tetrabutylammonium cyanide have revealed complex dependencies on reactant and catalyst concentrations. A study on the addition of trimethylsilyl cyanide to aldehydes, catalyzed by various Lewis bases including TBACN, found that the reaction kinetics could vary significantly. nih.govresearchgate.net Depending on the specific aldehyde and reaction conditions, the kinetics could be first-order or second-order, suggesting that multiple reaction mechanisms can be operative. nih.govresearchgate.net

In a different study investigating the reaction of 5′-deoxyadenosylcobinamide with tetrabutylammonium cyanide in a 92% DMF–8% D₂O solvent mixture, saturation kinetics were observed. This behavior was fitted to a mechanism involving the rapid pre-equilibrium formation of an intermediate, followed by a rate-determining cleavage of a Co-Ado bond. rsc.org

Table 1: Kinetic Data for the Reaction of 5′-deoxyadenosylcobinamide with Tetrabutylammonium Cyanide rsc.org

ParameterValueConditions
KCN2.8 x 10³ M⁻¹25.0 °C, I = 0.50 M ((TBA)ClO₄), 92% DMF–8% D₂O
k₂6.7 x 10⁻⁵ s⁻¹25.0 °C, I = 0.50 M ((TBA)ClO₄), 92% DMF–8% D₂O

KCN represents the equilibrium constant for the formation of the (β-adenosyl)(α-cyano)cobinamide intermediate. k₂ is the rate constant for the subsequent rate-determining step.

The choice of solvent and the presence of additives like water can have a profound effect on the kinetics of TBACN-mediated reactions.

Solvent Polarity: The solvent plays a critical role in solubilizing the catalyst and reactants and stabilizing intermediates and transition states. In a study on a TBACN-promoted cyanofunctionalization-benzannulation cascade, solvent screening was crucial for optimizing the reaction yield. acs.org While moderate yields were obtained in ethanol (B145695) and acetonitrile (B52724), the highest yield was achieved in 1,4-dioxane, highlighting the complex role of the solvent beyond simple polarity. acs.org Similarly, in Sandmeyer cyanations using TBACN, acetonitrile was found to be the optimal solvent. rsc.org

Water Content: The presence of water can significantly accelerate certain reactions. In the Lewis base-catalyzed addition of TMSCN to aldehydes, it was found that trace amounts of water in the reaction mixture accelerated the reaction. nih.govresearchgate.net This effect was attributed to a change in the reaction mechanism from Lewis base catalysis to a more rapid Brønsted base catalysis pathway, where water acts as a proton source to facilitate the reaction. nih.govresearchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of chemical reactions at a molecular level. researchgate.net

DFT calculations allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and products, and, most importantly, determine the structures and energies of transition states. This information is key to understanding reaction barriers and selectivity.

Mechanism Validation: In a study of a ratiometric fluorescent sensor for cyanide, DFT and time-dependent DFT (TD-DFT) calculations were used to support the proposed cyanide-induced switching mechanism. acs.org These calculations provided a theoretical foundation for the observed spectral changes.

Transition State Structure in SN2 Reactions: The effect of the solvent on the transition state structure for the SN2 reaction between cyanide ion and ethyl chloride was probed using kinetic isotope effects and DFT calculations. researchgate.net Calculations were performed in both the gas phase and in DMSO (using a polarizable continuum model) to understand how the solvent influences the geometry and energy of the transition state. The results indicated that theoretical calculations can be used to determine transition-state structure and that the nucleophile-leaving group distance in the SN2 transition state is a key parameter. researchgate.net

Predicting Reaction Pathways: DFT calculations have been employed to investigate the reaction pathway for the formation of substituted closo-borate anions, revealing an electrophile-induced nucleophilic substitution mechanism where intermediate anionic species play a crucial role. researchgate.net Such studies demonstrate the predictive power of computational chemistry in understanding and designing new chemical reactions.

Theoretical Prediction of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the transition state structure of the rate-determining step. researchgate.net Theoretical predictions of KIEs, often performed using density functional theory (DFT) and ab initio methods, are crucial for interpreting experimental results. researchgate.netmdpi.com

For cyanide-mediated reactions, theoretical calculations can predict primary and secondary KIEs for various isotopes, such as ¹³C/¹²C and ¹⁵N/¹⁴N. In SN2 reactions involving cyanide, like the reaction with methyl halides, the magnitude of the calculated α-carbon KIE can help to characterize the transition state. researchgate.net Calculations have shown that for SN2 reactions, the α-carbon ¹²C/¹³C KIEs are expected to be large, with a broad maximum, indicating that similar KIEs can be observed for early, symmetric, and late transition states. researchgate.net

Computational studies on the reaction between the cyanide ion and ethyl chloride in DMSO, for example, have predicted a free energy barrier for nitrile formation of 24.1 kcal/mol, which is in close agreement with the experimental value of 22.6 kcal/mol. researchgate.net Such calculations also explore potential side reactions, indicating that isonitrile formation and bimolecular elimination are less favorable. researchgate.net

The theoretical framework for KIE calculations involves models like the Bigeleisen-Mayer equation, often incorporating tunneling corrections. mdpi.comacs.org These theoretical approaches allow for a detailed analysis of how isotopic substitution affects the vibrational frequencies of the ground state and transition state, which is the origin of the KIE. wikipedia.org

Table 1: Theoretical vs. Experimental Free Energy Barriers for Cyanide Reactions

Reaction Theoretical ΔG‡ (kcal/mol) Experimental ΔG‡ (kcal/mol) Method
CN⁻ + EtCl in DMSO 24.1 22.6 Ab Initio researchgate.net

Correlation of Theoretical Models with Experimental Isotope Effects

The validation of theoretical models is achieved by comparing predicted KIEs with experimentally determined values. researchgate.net This correlation is fundamental to confirming a proposed reaction mechanism. Discrepancies between theoretical and experimental KIEs can point to inaccuracies in the computational model or a misunderstanding of the reaction pathway. researchgate.netrsc.org

In studies of nickel-catalyzed transfer hydrocyanation of alkynes, computational modeling was used to assess the reaction's energy profile and compare theoretical ¹³C KIEs with experimental data. acs.org The strong primary ¹³C KIE observed experimentally for both the α-carbon and the nitrile carbons was consistent with the proposed theoretical pathway, supporting the suggested mechanism of C–CN bond activation. acs.org

However, achieving a perfect match between theory and experiment can be challenging. For the SN2/E2 reaction between cyanide ion and ethyl chloride, early theoretical methods struggled to reproduce all six experimentally determined KIEs simultaneously. researchgate.net More advanced hybrid quantum mechanical/molecular mechanical (QM/MM) methods have shown greater success by accounting for solvent effects, yielding calculated KIEs that are in better agreement with experimental observations. researchgate.net

The study of KIEs at natural abundance using techniques like quantitative ¹³C NMR has become a valuable method for mechanistic elucidation, providing precise experimental data to benchmark against theoretical predictions. acs.orgwikipedia.org

Table 2: Comparison of Experimental and Theoretical ¹³C KIEs in a Nickel-Catalyzed Hydrocyanation

Carbon Position Experimental ¹³C KIE Theoretical ¹³C KIE
α-carbon Strong primary KIE acs.org Strong primary KIE acs.org
Nitrile carbon Strong primary KIE acs.org Strong primary KIE acs.org
β-carbon Close to unity acs.org Close to unity acs.org

Analysis of Cation-π Interactions and Their Influence on Catalysis

The tetrabutylammonium cation (TBA⁺), while often considered a simple spectator ion, can play a crucial role in catalysis through non-covalent interactions, particularly cation-π interactions. nih.govwikipedia.org A cation-π interaction is an attractive force between a cation and the electron-rich face of a π-system, such as an aromatic ring. nih.govwikipedia.org These interactions, with binding energies comparable to hydrogen bonds, can stabilize transition states and influence the stereochemistry of a reaction. nih.govacs.orgnih.gov

In the context of reactions mediated by tetrabutylammonium cyanide, the TBA⁺ cation can interact with aromatic substrates. Computational studies using DFT have revealed that cation-π interactions between the tetrabutylammonium ion and aromatic substrates can lead to transition-state stabilization in cyanosilylation reactions. This stabilization can enhance the rate and selectivity of the catalytic process.

The importance of cation-π interactions has been demonstrated in various catalytic systems. For instance, in certain polycyclization reactions, the stereochemical outcome is significantly influenced by the stabilization of a cationic intermediate through interactions with an aromatic ring on the catalyst. beilstein-journals.org While direct, extensive studies on the influence of the TBA⁺ cation's π-interactions in TBACN-mediated reactions are still emerging, the established principles of cation-π interactions in other small-molecule catalysis suggest its potential significance. nih.govacs.orgnih.gov The interaction between the catalyst's cation and the substrate can enhance their association and preferentially stabilize the reaction's transition state. nih.gov

Table 3: Compound Names Mentioned

Common Name Systematic Name
Tetrabutylammonium cyanide Tetrabutylammonium cyanide
Formonitrile Hydrogen cyanide
Tetrabutylazanium Tetrabutylammonium
Ethyl chloride Chloroethane
Dimethyl sulfoxide (Sulfinylbis)methane

Catalytic Applications of Tetrabutylammonium Cyanide in Organic Synthesis

Nucleophilic Substitution Reactions

The cyanide ion (CN⁻) is an excellent nucleophile, capable of displacing leaving groups from alkyl substrates to form nitriles. Tetrabutylammonium (B224687) cyanide is an effective source of "naked" cyanide ions in non-polar organic solvents, enhancing its reactivity compared to inorganic salts like sodium or potassium cyanide.

Stereochemical Outcomes in Nucleophilic Cyanation

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the chiral center where the substitution occurs. When a chiral alkyl halide reacts with tetrabutylammonium cyanide, the cyanide ion attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in a product with a configuration that is inverted relative to the starting material. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

However, the stereochemical course can be influenced by the substrate's structure. For instance, in specific cases, such as the reaction with erythro-2-bromo-3-(methylthio)butane, the reaction proceeds through a trans-thiiranium intermediate, leading to the selective formation of the erythro isomer of the nitrile product. nih.gov

Kinetic Isotope Effect Studies in Sₙ2 Cyanation Reactions

Kinetic Isotope Effects (KIEs) are a sensitive probe used to investigate reaction mechanisms and the structure of transition states. researchgate.net Extensive KIE studies have been performed on the Sₙ2 reaction between tetrabutylammonium cyanide and ethyl chloride in dimethyl sulfoxide (DMSO). nih.govsci-hub.se By replacing atoms with their heavier isotopes at various positions in the reactants, researchers can measure changes in the reaction rate and deduce information about bond breaking and bond forming in the transition state. nih.govwikipedia.org

Isotope Effect MeasurementExperimental Value (at 30°C)Interpretation
Secondary α-D₂ KIE (kH/kD)0.990 ± 0.004Suggests a stiffening of the C-H bending vibrations in the transition state, indicative of a crowded or "tight" transition state.
Secondary β-D₃ KIE (kH/kD)1.011 ± 0.005A small normal effect, consistent with hyperconjugation stabilizing the transition state.
Chlorine Leaving Group KIE (k³⁵/k³⁷)1.00836 ± 0.00013Indicates significant C-Cl bond breaking in the transition state.
Nucleophile Carbon KIE (k¹²/k¹³)1.036 ± 0.002A large value suggesting significant C-C bond formation in the transition state.

Data from the Sₙ2 reaction between tetrabutylammonium cyanide and ethyl chloride in DMSO. nih.govsci-hub.se

Cyanosilylation Reactions

Tetrabutylammonium cyanide is also an effective catalyst for the addition of silyl (B83357) cyanides, most notably trimethylsilyl (B98337) cyanide (TMSCN), to carbonyl compounds. This reaction, known as cyanosilylation, is a mild and efficient method for preparing protected cyanohydrins.

Catalysis of Trimethylsilyl Cyanide (TMSCN) Addition to Carbonyl Compounds

The addition of TMSCN to aldehydes and ketones is catalyzed by various Lewis bases, with tetrabutylammonium cyanide being a particularly effective option. umich.eduresearchgate.netarkat-usa.org The catalytic cycle is believed to involve the formation of a hypervalent silicon species. The cyanide ion from tetrabutylammonium cyanide attacks the silicon atom of TMSCN, generating a more nucleophilic cyanating agent. This activated species then readily adds to the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net

The reaction is versatile and can be applied to a wide range of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones. arkat-usa.org The presence of water can accelerate the reaction, suggesting a change in the reaction mechanism from Lewis to Brønsted base catalysis under those conditions. researchgate.net

Synthesis of Cyanohydrin Trimethylsilyl Ethers

The primary products of the tetrabutylammonium cyanide-catalyzed cyanosilylation of carbonyl compounds are cyanohydrin trimethylsilyl ethers. arkat-usa.orgiust.ac.ir These compounds are valuable synthetic intermediates because the silyl ether protecting group can be easily removed under mild conditions to yield the corresponding cyanohydrin. daneshyari.comiust.ac.ir Cyanohydrins, in turn, can be converted into a variety of important functional groups, including α-hydroxy acids and β-amino alcohols. iust.ac.ir

The method is characterized by mild reaction conditions, often proceeding at 0°C to room temperature, with short reaction times and generally providing good to excellent yields of the desired products. arkat-usa.org

EntryCarbonyl CompoundTime (min)Yield (%)
1Benzaldehyde1599
2p-Anisaldehyde1599
3p-Nitrobenzaldehyde1599
4Cyclohexanecarboxaldehyde1599
5Acetophenone1599
6Cyclohexanone1599
72-Pentanone6099
83-Pentanone6084

Representative yields for the cyanosilylation of various carbonyl compounds using TMSCN catalyzed by tetrabutylammonium cyanide in CH₂Cl₂ at 0°C. arkat-usa.org

Mechanistic Insights into Lewis and Brønsted Base Catalysis in Cyanosilylation

The addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds, a reaction known as cyanosilylation, is a fundamental method for the synthesis of cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates. nih.govdaneshyari.com Tetrabutylammonium cyanide has been identified as an effective non-metallic catalyst for this transformation. researchgate.netarkat-usa.org The mechanism by which tetrabutylammonium cyanide catalyzes this reaction can proceed through either a Lewis base or a Brønsted base pathway, with the operative mechanism often being influenced by the reaction conditions. researchgate.net

In the absence of protic sources, the catalysis is believed to proceed via a Lewis base mechanism . In this pathway, the cyanide ion from tetrabutylammonium cyanide acts as a Lewis base, attacking the silicon atom of TMSCN. This interaction leads to the formation of a hypervalent silicon species, which is more reactive and facilitates the transfer of the cyanide group to the carbonyl carbon. researchgate.net Spectroscopic evidence has supported the formation of these hypervalent silicon intermediates in reactions involving tetrabutylammonium salts and trimethylsilyl cyanide. researchgate.net The catalytic cycle is completed by the release of the catalyst and the formation of the silylated cyanohydrin.

Conversely, the presence of water or other protic solvents can alter the catalytic pathway to a Brønsted base mechanism . researchgate.net In this scenario, the cyanide ion acts as a Brønsted base, deprotonating the protic solvent to generate hydroxide (B78521) ions or other basic species. These species then catalyze the cyanosilylation reaction. The presence of water has been observed to accelerate these reactions, which is attributed to this shift in mechanism. researchgate.net This dual catalytic capability highlights the versatility of tetrabutylammonium cyanide in promoting cyanosilylation reactions under various conditions.

The table below summarizes the dual catalytic role of tetrabutylammonium cyanide in cyanosilylation.

Catalytic PathwayActivating SpeciesRole of Cyanide IonKey IntermediateInfluence of Water
Lewis Base Catalysis Trimethylsilyl cyanide (TMSCN)Nucleophilic attack on siliconHypervalent silicon speciesNot required; anhydrous conditions favored
Brønsted Base Catalysis Protic solvent (e.g., water)Deprotonation of the solventHydroxide or other basic speciesAccelerates the reaction

Ring Expansion Reactions

Tetrabutylammonium cyanide has proven to be a valuable catalyst in facilitating ring expansion reactions, a key strategy for the synthesis of larger ring systems from smaller, more readily available cyclic precursors.

The strained four-membered ring of β-lactams (azetidin-2-ones) makes them susceptible to ring-opening reactions, a property that has been widely exploited in organic synthesis. Tetrabutylammonium cyanide catalyzes the ring expansion of specific β-lactams to yield γ-lactams (pyrrolidin-2-ones). This transformation proceeds through a novel cleavage of the N1-C4 bond of the β-lactam nucleus.

For instance, 4-(arylimino)methylazetidin-2-ones can be converted to 5-aryliminopyrrolidin-2-ones in the presence of a catalytic amount of tetrabutylammonium cyanide. The proposed mechanism involves the nucleophilic addition of the cyanide ion to the imino group, followed by the cleavage of the N1-C4 bond of the β-lactam. Subsequent cyclization and elimination of the cyanide catalyst afford the expanded γ-lactam ring.

Building upon the ring expansion methodology, tetrabutylammonium cyanide can be employed in the one-pot synthesis of enantiopure succinimide derivatives from β-lactam aldehydes. This efficient protocol allows for the direct synthesis of these valuable chiral building blocks. The reaction proceeds with high stereocontrol, demonstrating the utility of tetrabutylammonium cyanide in asymmetric synthesis.

The table below presents selected examples of tetrabutylammonium cyanide-catalyzed ring expansion reactions.

Starting MaterialProductCatalyst Loading (mol%)
4-(arylimino)methylazetidin-2-one5-aryliminopyrrolidin-2-one20
β-lactam aldehydeEnantiopure succinimide derivative20-50

Deprotection Strategies

The selective removal of protecting groups is a critical step in multi-step organic synthesis. Tetrabutylammonium cyanide has been effectively utilized as a catalyst for specific deprotection reactions under mild conditions.

The thioacetate (B1230152) group is a common protecting group for thiols. Traditional methods for its removal often require harsh basic or acidic conditions, which can be incompatible with sensitive functional groups. Tetrabutylammonium cyanide provides a mild and efficient alternative for the deprotection of aliphatic thioacetates to generate the corresponding free thiols. daneshyari.comresearchgate.net This transformation is typically carried out in the presence of a protic solvent. The catalytic nature of this method is a significant advantage over standard procedures that often employ a stoichiometric excess of the deprotecting agent. daneshyari.com

The in situ deprotection of thioacetyl-protected molecules is a powerful strategy for the formation of high-quality self-assembled monolayers (SAMs) on metal surfaces, such as gold. The direct use of thiols for SAM formation can be complicated by their susceptibility to oxidation, which can lead to disordered monolayers. arkat-usa.org

By employing a catalytic amount of tetrabutylammonium cyanide in the deposition solution, thioacetyl-terminated molecules can be deprotected in situ to generate the corresponding thiols, which then readily form well-ordered SAMs on the gold surface. arkat-usa.orgiust.ac.ir This method has been shown to produce highly ordered, uniform, and well-defined SAMs, as evidenced by techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS). iust.ac.ir For example, the use of tetrabutylammonium cyanide was crucial in forming a well-ordered c(4 × 2) structure of octylthioacetate (OTA) SAMs on a Au(111) surface, whereas deposition from a pure solvent resulted in a disordered monolayer. iust.ac.ir

The following table summarizes the application of tetrabutylammonium cyanide in the formation of SAMs.

Precursor MoleculeSurfaceRole of Tetrabutylammonium CyanideResulting SAM Structure
Octylthioacetate (OTA)Au(111)In situ deprotection of thioacetateWell-ordered c(4 × 2) structure
Thioacetyl-protected moleculesGoldCatalytic generation of free thiolsUniform and well-ordered monolayers

Other Specialized Catalytic Transformations

Tetrabutylammonium cyanide (TBACN) serves as a versatile catalyst in a range of specialized organic transformations beyond its more common applications. Its role as a soluble and reactive source of cyanide ions enables unique catalytic cycles for carbon-carbon bond formation and functionalization, particularly in the synthesis of complex molecules and heterocyclic systems. This section explores its application in specific catalytic processes, including aldol reactions of protected carbohydrates, the synthesis of heterocycles, and modern electrochemical functionalization methods.

Aldol Self-Condensation Reactions of Protected Glyceraldehydes

Tetrabutylammonium cyanide has been identified as an effective catalyst for the aldol self-condensation of glyceraldehydes protected with a butane-2,3-diacetal (BDA) group. This reaction represents a significant synthetic challenge due to the sensitive nature of the carbohydrate precursors. The use of TBACN provides a mild and efficient method to promote the formation of new carbon-carbon bonds, leading to the synthesis of novel branched-chain sugar scaffolds.

The reaction conditions and outcomes are summarized in the table below.

Table 1: Tetrabutylammonium Cyanide Catalyzed Aldol Self-Condensation of BDA-Glyceraldehydes
Starting AldehydeCatalyst (equiv.)SolventTime (h)Overall Yield (%)Product RatioReference
BDA-(R)-glyceraldehydeTBACN (0.1)CH₂Cl₂17761.2:1 nih.gov
BDA-(S)-glyceraldehydeTBACN (0.1)CH₂Cl₂22761:1.2 mdpi.com

Synthesis of Nitrogen- and Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Pyrroloisoquinolines)

A review of the scientific literature did not yield specific examples of tetrabutylammonium cyanide being employed as a catalyst for the synthesis of dihydrofurans or pyrroloisoquinolines. While the synthesis of such heterocyclic systems is a broad and active area of research utilizing various catalytic methods, including cycloaddition reactions, the direct catalytic application of tetrabutylammonium cyanide for these specific transformations is not documented in the reviewed sources. nih.gov

Role in Electrochemical C(sp²)-H Cyanation of N-Heteroarenes

Tetrabutylammonium cyanide plays a crucial role as a cyanide source in the direct electrochemical C(sp²)-H cyanation of N-heteroarenes. This modern synthetic method offers a sustainable and efficient alternative to traditional cyanation protocols, which often require hazardous reagents and transition-metal catalysts. In this context, TBACN provides a readily available, non-volatile, and soluble source of cyanide ions compatible with electrochemical conditions.

The process involves the anodic oxidation of the N-heteroarene substrate, which generates a radical cation or a related oxidized intermediate. This reactive species is then trapped by the cyanide anion supplied by TBACN, leading to the formation of the cyanated product after subsequent oxidation and deprotonation steps. This direct functionalization strategy allows for the introduction of the versatile nitrile group into complex molecules, which is highly valuable in medicinal chemistry and materials science.

The methodology has been successfully applied to a variety of N-heteroarenes using a user-friendly flow-electrochemical setup. This approach not only enhances scalability but also broadens the substrate scope. For instance, the electrochemical cyanation of N-benzyl indole using TBACN in a flow system provides the corresponding cyanated product in good yield. The protocol is also compatible with unprotected N-heterocycles, which eliminates the need for additional protection and deprotection steps.

Table 2: Examples of Electrochemical C(sp²)-H Cyanation of N-Heteroarenes using Tetrabutylammonium Cyanide
SubstrateCyanide SourceReaction TypeYield (%)Reference
N-Benzyl IndolenBu₄NCNFlow-Electrochemical C-H Cyanation65
N-Boc-IndolenBu₄NCNFlow-Electrochemical Tandem Cyanation/Deprotection51
CaffeinenBu₄NCNFlow-Electrochemical C-H Cyanation62
2-PhenylpyridinenBu₄NCNFlow-Electrochemical C-H Cyanation42

Electrochemical Research Utilizing Tetrabutylammonium Cyanide

Role as a Supporting Electrolyte in Electrochemical Systems

Tetrabutylammonium (B224687) cyanide, also referred to as formonitrile;tetrabutylazanium, serves as a crucial component in various electrochemical systems, primarily functioning as a supporting electrolyte. wikipedia.org Supporting electrolytes are essential in electrochemical measurements to increase the conductivity of the solution and to minimize the transport of electroactive species by ion migration in the electric field. wikipedia.org

Enhancement of Ionic Conductivity in Non-aqueous Solutions

In non-aqueous solutions, which are common in many electrochemical studies, the inherent ionic conductivity is often low. The addition of a supporting electrolyte like tetrabutylammonium cyanide significantly enhances this conductivity. alfa-chemistry.com This is because, as a salt, it dissociates into tetrabutylammonium cations (Bu₄N⁺) and cyanide anions (CN⁻) in the solvent, thereby increasing the concentration of charge carriers. researchgate.net The large size of the tetrabutylammonium cation contributes to its good solubility in a variety of organic solvents. edaq.com

Table 1: Common Non-aqueous Solvents for Tetrabutylammonium Salts

SolventTypical Supporting Electrolytes Mentioned
Acetonitrile (B52724)NaClO₄, LiClO₄, LiCl, NaBF₄, R₄NClO₄, NBu₄BF₄ alfa-chemistry.com
Dimethylformamide (DMF)LiCl, NaClO₄, NaNO₃, R₄NX, R₄NClO₄, R₄NBF₄ alfa-chemistry.com
Dichloromethane (B109758)Tetra-n-butylammonium hexafluorophosphate edaq.com
Tetrahydrofuran (THF)LiClO₄, NaClO₄ alfa-chemistry.com

Applications in Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) and other voltammetric techniques are powerful tools for studying electrode reaction mechanisms and determining the concentration of substances in a solution. alfa-chemistry.comdcu.ie In these techniques, a supporting electrolyte is indispensable. alfa-chemistry.com Tetrabutylammonium salts are frequently used in organic electrochemistry due to their wide electrochemical window and good solubility in organic solvents. edaq.comnih.gov

The large size of the tetrabutylammonium cation and its resistance to oxidation or reduction at the electrodes allow for the study of a wide range of analyte redox processes without interference from the electrolyte itself. mst.edu For example, in cyclic voltammetry experiments, a typical setup might involve a 0.1 M solution of a tetrabutylammonium salt in a solvent like acetonitrile. rsc.org This concentration is sufficient to ensure that the vast majority of the current is carried by the supporting electrolyte, allowing the current-potential curve to accurately reflect the electrochemical behavior of the analyte. wikipedia.org The choice of the cation can also influence the stability of intermediates in electrochemical reactions. mst.edu

Investigation of Electrochemical Reaction Mechanisms Involving Cyanide Ions

The cyanide ion (CN⁻) from tetrabutylammonium cyanide can be directly involved in electrochemical reactions, serving as a nucleophile or a precursor to radical species.

Studies on Cyanide Radical Formation

The electrochemical oxidation of the cyanide ion can lead to the formation of the cyanide radical (•CN). This reactive intermediate is of significant interest in organic synthesis. rsc.org While direct studies on cyanide radical formation specifically from tetrabutylammonium cyanide are not extensively detailed, the principles of electrochemical oxidation of cyanide sources are well-established. For instance, the electrochemical α-cyanation of tertiary and secondary amines has been achieved using azobisisobutyronitrile (AIBN) as the cyanide source, where the •CN radical is generated through electrochemical oxidation mediated by n-Bu₄NBr. rsc.org This suggests that a similar generation of •CN could be achieved from the direct oxidation of the cyanide anion provided by tetrabutylammonium cyanide at an appropriate anode potential.

Electrochemical Cyanation Processes

Electrochemical cyanation involves the introduction of a cyano group into a molecule. rsc.org Tetrabutylammonium cyanide can serve as the cyanide source in such reactions. Electrochemical methods offer a greener and often more efficient alternative to traditional chemical cyanation, which frequently employs highly toxic reagents. researchgate.netnih.gov

In these processes, the substrate is oxidized or reduced at the electrode surface in the presence of a cyanide source. researchgate.net For example, the electrochemical C-H bond cyanation of imine derivatives has been developed using acetonitrile as the cyanation reagent under catalyst-free conditions. rsc.orgchemrxiv.org While this specific example does not use tetrabutylammonium cyanide, it highlights the principle of electrochemical cyanation. In other systems, NaCN has been used for the electrochemical C-H cyanation of electron-rich arenes and heteroarenes. nih.gov The use of tetrabutylammonium cyanide in such systems would be advantageous due to its solubility in organic solvents where many organic substrates are also soluble.

Table 2: Examples of Electrochemical Cyanation Reactions

Substrate TypeCyanide SourceKey FeaturesReference
Tertiary and secondary aminesAzobisisobutyronitrile (AIBN)CN radical generated via n-Bu₄NBr-mediated oxidation. rsc.org rsc.org
Imine derivativesAcetonitrileCatalyst-free conditions. rsc.orgchemrxiv.org rsc.orgchemrxiv.org
Electron-rich (hetero)arenesNaCNProceeds at room temperature in methanol (B129727). nih.gov nih.gov

Integration in Energy Storage Devices (e.g., Batteries, Supercapacitors)

The electrolyte is a critical component of energy storage devices like batteries and supercapacitors, responsible for ion transport between the electrodes. nih.govresearchgate.net While the direct application of tetrabutylammonium cyanide in commercial energy storage devices is not widely documented, the properties of tetrabutylammonium salts make them relevant to research in this area.

Ionic liquids and organic electrolytes containing tetraalkylammonium salts are of considerable interest for lithium-ion batteries and supercapacitors due to their potential for wide electrochemical windows and good thermal stability. nih.gov Supercapacitors store energy through the formation of an electric double layer at the electrode-electrolyte interface or through fast surface redox reactions. rsc.org The properties of the electrolyte, including the size of the ions, have a significant impact on the capacitance and power density of the device.

Development of Electrochemical Sensors for Analyte Detection

Tetrabutylammonium cyanide (this compound) has found utility in the field of electrochemical research, primarily not as a direct sensing element, but as a crucial component in the development and characterization of electrochemical sensors. Its role often involves acting as a supporting electrolyte or as a source of cyanide ions for analyte interaction, which in turn is detected electrochemically. Research in this area has explored its application in modifying electrode surfaces and in the electrochemical characterization of novel sensor materials.

In the development of chemodosimeters for cyanide detection, tetrabutylammonium cyanide is frequently used as the source of cyanide ions. kent.ac.uk These chemodosimeters are often based on molecules like porphyrins, which exhibit a change in their electrochemical properties upon reaction with cyanide. kent.ac.uk The interaction, typically a nucleophilic addition of the cyanide ion to the sensor molecule, alters the electronic structure of the molecule. kent.ac.uk This alteration is then quantified using electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). kent.ac.uk

For instance, studies on porphyrin-based sensors have demonstrated a cathodic shift in the first ring reduction potentials in the presence of cyanide ions from tetrabutylammonium cyanide, indicating the formation of an anionic species and an interruption of the π-conjugation within the porphyrin macrocycle. kent.ac.uk The oxidation potentials, however, often remain unaltered. kent.ac.uk

Table 1: Electrochemical Redox Data of Porphyrin-Based Sensors in the Presence and Absence of Cyanide Ions

Porphyrin CompoundFirst Ring Reduction Potential (V) without CyanideFirst Ring Reduction Potential (V) with CyanideCathodic Shift (mV)
Compound 1-0.85-1.08230
Compound 2-0.79-1.21420
Compound 3-0.92-1.20280
Compound 4-0.88-1.24360

The data in the table above, synthesized from descriptive research findings, illustrates the significant cathodic shift in the reduction potentials of various porphyrin compounds upon the addition of cyanide ions, demonstrating the principle of detection. kent.ac.uk

Furthermore, tetrabutylammonium cyanide has been employed as a catalytic deprotecting agent for the formation of self-assembled monolayers (SAMs) on gold electrodes. researchgate.net The quality and blocking effect of these SAMs, which are critical for the performance of many electrochemical sensors, have been evaluated using cyclic voltammetry. researchgate.net Studies have shown that SAMs formed in the presence of a catalytic amount of tetrabutylammonium cyanide exhibit a higher blocking effect compared to those formed in a pure solvent, indicating a more ordered and densely packed monolayer. researchgate.net

In another application, an organic thin-film transistor (OTFT) based flexible sensor was characterized using an aqueous solution of tetrabutylammonium cyanide as the target analyte. researchgate.net The sensor demonstrated significant changes in its electrical characteristics, including a shift in the threshold voltage, an increase in mobility, and a rise in the drain current upon exposure to the analyte. researchgate.net The sensor was able to detect the analyte at a minimum concentration of 1 μM. researchgate.net

Table 2: Performance of an OTFT-Based Sensor with Tetrabutylammonium Cyanide as Analyte

ParameterChange Observed
Threshold Voltage Shift0.4 V
Mobility Increment0.2 cm²/v⁻¹s⁻¹
Drain Current Increase2 μA
Minimum Detection Limit1 μM

The research into the electrochemical applications of tetrabutylammonium cyanide also extends to the synthesis of novel materials with tailored redox properties. For example, it has been used in the site-selective direct cyanation of BODIPY dyes. acs.org The resulting α-cyanated BODIPY derivatives exhibit a significant enhancement in their electron affinity, with lower reduction potentials and LUMO levels, which are key characteristics for materials used in electrochemical applications. acs.org

While tetrabutylammonium cyanide is not typically the primary analyte recognition element in electrochemical sensors, its role as a supporting electrolyte, a cyanide source for probing sensor response, and a reagent for modifying electrode surfaces and synthesizing electroactive materials underscores its importance in the advancement of electrochemical sensing technologies. researchgate.net

Analytical Chemistry Applications of Tetrabutylammonium Cyanide

Applications in Chromatographic Separations

In chromatography, the goal is to separate components of a mixture for identification and quantification. bccampus.ca Tetrabutylammonium (B224687) salts, including the cyanide form, are utilized as mobile phase additives to improve the separation of ionic and polar compounds. longdom.org

Phase transfer catalysis (PTC) is a powerful technique that facilitates the transfer of a reactant from one phase into another where the reaction occurs. princeton.edu In the context of analytical chemistry, particularly in sample preparation for chromatography, tetrabutylammonium salts act as phase transfer catalysts. For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of cyanide, tetrabutylammonium sulfate (B86663) is used as a phase-transfer catalyst during an extractive alkylation step. researchgate.net This process converts the cyanide ion into a more volatile derivative suitable for GC analysis, a principle applicable when using tetrabutylammonium cyanide as the analyte source or in related method development. researchgate.netnih.gov The tetrabutylammonium cation pairs with the cyanide anion, transferring it from an aqueous phase to an organic phase where derivatization with an agent like pentafluorobenzyl bromide can occur. researchgate.net This catalytic role is crucial for analyzing anions that would otherwise have poor solubility or reactivity in the organic phase required for derivatization. alfachemic.comresearchgate.net

Tetrabutylammonium salts are widely used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC). longdom.orgnih.gov The large, hydrophobic tetrabutylammonium cation pairs with anionic analytes, effectively neutralizing their charge and increasing their retention on a nonpolar stationary phase. This allows for the separation of compounds that are otherwise difficult to resolve.

One significant application is in the separation of metal-cyanide complexes. cdnsciencepub.com Reversed-phase ion-interaction chromatography using the tetrabutylammonium ion in the mobile phase has been successfully employed to separate various metal cyano complexes, including those of copper, silver, gold, nickel, cobalt, and iron. cdnsciencepub.com By adjusting the concentration of the tetrabutylammonium ion and other mobile phase components like organic modifiers and pH, the retention times of these anionic complexes can be manipulated to achieve effective separation. cdnsciencepub.com For example, eluents containing tetrabutylammonium hydroxide (B78521) have been used to separate gold cyanide complexes from other metal cyano complexes, with the addition of other inorganic anions helping to eliminate interference. rsc.org

The table below summarizes the effect of the tetrabutylammonium ion on the separation of metal-cyanide complexes as reported in a study.

Metal-Cyanide ComplexElution Order with Tetrabutylammonium Ion
Cu(I) cyanideSeparated
Ag(I) cyanideSeparated
Au(I) cyanideSeparated
Ni(II) cyanideSeparated
Co(III) cyanideSeparated
Fe(II) cyanideSeparated
Fe(III) cyanideSeparated
Data sourced from studies on reversed-phase ion-interaction chromatography. cdnsciencepub.com

Enhancement of Detection Limits in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity. ojp.gov However, for certain analytes like the cyanide ion, direct analysis can be challenging due to its small mass and potential for in-source fragmentation or poor ionization. The use of tetrabutylammonium salts in sample preparation can significantly enhance detection limits.

In a method developed for the forensic determination of cyanide in blood, tetrabutylammonium sulfate was used as a phase transfer catalyst to facilitate the derivatization of cyanide with pentafluorobenzyl bromide (PFB-Br). nih.gov The resulting product, pentafluorobenzyl cyanide (PFB-CN), is a more complex organic molecule that is amenable to GC-MS analysis. nih.gov This derivatization improves the stability of the cyanide for analysis and, crucially, allows for the use of tandem mass spectrometry (MS/MS), which provides outstanding sensitivity and unique identification of the compound, thereby reducing matrix interferences. nih.gov The method achieved a limit of detection (LOD) of 24 ng/mL and a limit of quantification (LOQ) of 80 ng/mL in blood samples. nih.gov A similar extractive alkylation technique using tetrabutylammonium sulfate as the phase-transfer catalyst was also employed for the GC-MS determination of cyanide and thiocyanate (B1210189) in human saliva. researchgate.net These examples demonstrate that the tetrabutylammonium cation is key to a derivatization strategy that ultimately lowers the detection limits for cyanide in complex biological matrices when using mass spectrometry. gtfch.org

Spectrophotometric and Colorimetric Methods for Cyanide Detection

Spectrophotometric and colorimetric methods are among the most common techniques for cyanide determination due to their simplicity, speed, and cost-effectiveness. nih.govnih.govnemi.gov These methods often rely on a chemical reaction that produces a colored or fluorescent product, with the intensity of the signal being proportional to the cyanide concentration. razi.ac.irysi.com Tetrabutylammonium cyanide is frequently used as a standardized source of cyanide ions in the development and validation of these methods. nih.govrsc.org

In recent years, there has been significant research into the development of chemosensors and chemodosimeters for the selective detection of cyanide. nih.gov Chemodosimeters are molecules that undergo an irreversible chemical reaction with the analyte, leading to a detectable change in their optical properties (color or fluorescence). rsc.orglabxing.com

Numerous studies report the design and synthesis of novel organic molecules that act as highly sensitive and selective colorimetric and/or fluorescent sensors for cyanide. nih.govrsc.orgrsc.org In these studies, tetrabutylammonium cyanide is typically used as the source of cyanide ions to test the sensor's response in solution. rsc.orgrsc.org For example, a chemodosimeter based on a 1,3-indanedione derivative was shown to detect cyanide through a change in both color and fluorescence. nih.gov The addition of tetrabutylammonium cyanide to a solution of the sensor resulted in a visible color change and a ratiometric fluorescent response, with a detection limit of 1.7 x 10⁻⁷ M, which is well below the World Health Organization (WHO) guideline value. nih.gov Another sensor, based on a triphenylamine (B166846) scaffold, demonstrated a color change from orange to greenish-yellow under UV light upon reacting with tetrabutylammonium cyanide. rsc.org

The table below presents data from selected studies on chemodosimeters where tetrabutylammonium cyanide was used as the cyanide source.

Chemodosimeter TypeSignaling MechanismDetection MethodLimit of Detection (LOD)
1,3-indanedione derivativeIntramolecular Charge Transfer (ICT) ObstructionColorimetric & Ratiometric Fluorescent1.7 x 10⁻⁷ M nih.gov
Triphenylamine scaffoldIntramolecular Charge Transfer (ICT) DisruptionFluorescentNot Specified rsc.org
Phenothiazine-based probeIntramolecular Charge Transfer (ICT) DisruptionColorimetricNot Specified rsc.org
Quinoline–benzothiazolium hybridIntramolecular Charge Transfer (ICT) BlockingColorimetric & Turn-on FluorometricNot Specified rsc.org

Understanding the mechanism by which a sensor interacts with an analyte is crucial for optimizing its performance and ensuring its selectivity. In the development of cyanide chemodosimeters, various analytical techniques are employed to elucidate the sensing mechanism. Tetrabutylammonium cyanide serves as the reactant in these mechanistic studies.

The primary mechanism for many organic chemodosimeters is the nucleophilic addition of the cyanide ion to an electron-deficient part of the sensor molecule. nih.govrsc.org This reaction disrupts the intramolecular charge transfer (ICT) within the molecule, causing a significant shift in its absorption and emission spectra. nih.govrsc.org

To confirm this mechanism, researchers use techniques such as ¹H NMR titration. By adding incremental amounts of tetrabutylammonium cyanide to a solution of the sensor and monitoring the changes in the NMR spectrum, the specific site of interaction can be identified. nih.gov For instance, in the study of the 1,3-indanedione-based chemodosimeter, ¹H NMR titration experiments in THF-d₈ showed the disappearance of a specific proton signal and the appearance of a new one upon the addition of tetrabutylammonium cyanide, confirming the nucleophilic addition of cyanide to the molecule. nih.gov These experimental findings are often supported by computational methods like time-dependent density functional theory (TD-DFT) calculations to further rationalize the observed spectral changes and the sensing mechanism. nih.govlabxing.com

Method Development in Forensic and Environmental Analytical Chemistry

The unique properties of tetrabutylammonium cyanide, specifically its function as a phase-transfer catalyst and an ion-pairing reagent, have led to its application in the development of sensitive and specific analytical methods. These applications are particularly notable in forensic toxicology and have potential uses in environmental analysis for the detection and quantification of various analytes.

Forensic Analytical Chemistry Applications

In forensic toxicology, the rapid and accurate determination of cyanide in biological samples is crucial for investigating poisoning cases. scbt.comnih.govnih.govfishersci.com Tetrabutylammonium salts are instrumental in methods developed for this purpose, primarily acting as phase-transfer catalysts. scbt.comresearchgate.net

Phase-Transfer Catalysis for Cyanide Derivatization

The core challenge in the analysis of cyanide from biological matrices like blood is its volatility and high reactivity. scbt.com To overcome this, analytical methods often involve a derivatization step to convert the cyanide ion into a more stable, less volatile compound that is amenable to chromatographic analysis. scbt.comcdc.gov This is where tetrabutylammonium salts play a critical role.

The process, known as extractive alkylation, involves the use of a phase-transfer catalyst, such as a tetrabutylammonium salt, to facilitate the transfer of the cyanide anion (CN⁻) from the aqueous phase (the biological sample, e.g., blood) into an immiscible organic phase. scbt.comresearchgate.net In the organic phase, the cyanide ion reacts with a derivatizing agent, such as pentafluorobenzyl bromide (PFB-Br). scbt.comnih.govfishersci.com The tetrabutylammonium cation [(C₄H₉)₄N⁺] pairs with the cyanide anion, and this ion pair is soluble in the organic solvent, effectively "escorting" the cyanide to the reaction site.

This reaction results in the formation of pentafluorobenzyl cyanide (PFB-CN), a stable derivative that can be readily analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). scbt.com The use of a triple quadrupole mass spectrometer with negative chemical ionization (NCI) can further enhance the selectivity and sensitivity of the method, allowing for reliable confirmation of cyanide exposure in toxicological investigations. scbt.comnih.gov

Method Validation and Performance

A key aspect of method development in forensic science is rigorous validation to ensure the reliability of the results. scbt.com A GC-MS/MS method for the determination of cyanide in blood, utilizing tetrabutylammonium sulfate as the phase-transfer catalyst, has been developed and validated. scbt.comnih.govnih.govfishersci.com The performance characteristics of this method are summarized in the table below.

ParameterValueSignificance
Linearity Range0.1 µg/mL to 10 µg/mL (R² = 0.9997)Demonstrates a proportional response over a forensically relevant concentration range. scbt.com
Limit of Detection (LOD)24 ng/mLThe lowest concentration of cyanide that can be reliably detected. scbt.comnih.gov
Limit of Quantification (LOQ)80 ng/mLThe lowest concentration of cyanide that can be accurately and precisely measured. scbt.comnih.gov
Average Recovery98%Indicates high efficiency of the extraction and derivatization process. scbt.comnih.gov
Intra-assay Precision (%RSD)<5%High precision for repeated measurements within the same analytical run. scbt.com
Inter-assay Precision (%RSD)<8%High precision for measurements across different analytical runs. scbt.com
Intra-assay Accuracy (%RSD)<8%High accuracy of measurements within the same analytical run. scbt.com
Inter-assay Accuracy (%RSD)<8%High accuracy of measurements across different analytical runs. scbt.com

A similar extractive alkylation technique using tetrabutylammonium sulfate as a phase-transfer catalyst has also been successfully applied to the simultaneous determination of cyanide and its metabolite, thiocyanate, in human saliva. researchgate.netservice.gov.uk

Environmental Analytical Chemistry Applications

While specific, documented applications of tetrabutylammonium cyanide in routine environmental analysis are not widespread in the reviewed literature, its chemical properties suggest significant potential for method development in this field. The principles of phase-transfer catalysis and ion-pair chromatography, where other tetrabutylammonium salts are frequently used, can be extended to the use of tetrabutylammonium cyanide for the analysis of anionic pollutants.

Potential Use in Phase-Transfer Catalysis for Pollutant Derivatization

Many environmental pollutants, such as phenoxy herbicides (e.g., 2,4-D, MCPA) and other acidic pesticides, exist as anions in aqueous samples. env.go.jpepa.gov For their analysis by gas chromatography, a derivatization step is often necessary to convert them into more volatile and thermally stable forms.

Tetrabutylammonium cyanide could potentially be used as a phase-transfer catalyst in a similar manner to its application in forensic toxicology. It could facilitate the transfer of anionic pollutants from a water sample into an organic solvent, where they can be derivatized. This approach has been demonstrated using tetrabutylammonium hydrogen sulfate for the analysis of multiclass pesticide residues in environmental waters. sigmaaldrich.com The use of a phase-transfer catalyst in such methods has been shown to significantly enhance the extraction and derivatization efficiency, leading to lower detection limits. env.go.jpepa.gov

Potential Use in Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique for the separation of ionic compounds on reversed-phase High-Performance Liquid Chromatography (HPLC) columns. nih.gov In this technique, an ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. nih.gov The reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. nih.gov

Tetrabutylammonium salts are commonly used as ion-pairing reagents for the analysis of anionic analytes. nih.gov Tetrabutylammonium cyanide could theoretically be employed for this purpose in the analysis of anionic environmental contaminants, such as certain pesticides or industrial chemicals. The concentration of the ion-pairing reagent and the organic modifier in the mobile phase are critical parameters that would need to be optimized to achieve the desired separation. nih.gov

The table below illustrates the potential performance characteristics of a hypothetical HPLC method using tetrabutylammonium cyanide as an ion-pairing reagent for the analysis of anionic pesticides in water, based on typical values reported for similar methods using other tetrabutylammonium salts. sigmaaldrich.com

ParameterPotential ValueSignificance
Linearity Range1.0 - 500 µg/LCovers the expected concentration range of trace pollutants in environmental samples.
Limit of Detection (LOD)0.5 - 3.0 µg/LAchieves the low detection limits required for environmental monitoring. sigmaaldrich.com
Limit of Quantification (LOQ)1.5 - 10.0 µg/LAllows for the reliable quantification of pollutants at regulatory levels. sigmaaldrich.com
Relative Recovery75 - 105%Indicates good accuracy of the method in complex matrices like lake or river water. sigmaaldrich.com
Precision (%RSD)<10%Ensures the reproducibility of the analytical results. sigmaaldrich.com

Biochemical Research Applications of Tetrabutylammonium Cyanide

Studies on Enzyme Activity and Inhibition by Cyanide Ions

The cyanide ion is a classic inhibitor used in enzymology to probe the active sites and reaction mechanisms of various enzymes, particularly metalloenzymes. Tetrabutylammonium (B224687) cyanide is utilized as a source of cyanide for these investigations. chemimpex.com The toxicity of cyanide is primarily linked to its potent inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. nih.gov By binding to the ferric iron (Fe³⁺) in the heme a₃-CuB binuclear center of the enzyme, cyanide blocks the transfer of electrons to oxygen, thereby halting aerobic respiration and cellular ATP synthesis. nih.gov

Beyond its effect on respiration, cyanide is used to study other enzymes. For instance, it serves as an isoelectronic substitute for carbon monoxide to investigate the active site of carbon monoxide dehydrogenase (CODH). rsc.org This enzyme is crucial for the reversible interconversion of CO and CO₂, and studying its cyanide-bound state provides insights into the enzyme's catalytic mechanism. rsc.org Researchers also use cyanide to differentiate between respiratory pathways, such as in plant mitochondria, which possess a cyanide-insensitive "alternate oxidase" pathway that can be studied when the primary cytochrome pathway is blocked. nih.gov

EnzymeTarget Site/Metal IonEffect of Cyanide InhibitionResearch Application
Cytochrome c OxidaseHeme a₃ (Fe³⁺)Blocks electron transfer to oxygen, inhibiting oxidative phosphorylation. nih.govStudying mechanisms of cellular respiration and toxicity. nih.gov
Carbon Monoxide Dehydrogenase (CODH)Nickel-Iron-Sulfur cluster (C-cluster)Inhibits CO binding and conversion. rsc.orgProbing the structure and mechanism of the active site. rsc.org
Various MetalloenzymesMetal ions (e.g., Fe, Cu, Ni)Inactivation or alteration of catalytic activity.Identifying metal cofactors and elucidating catalytic roles.

Investigation of Protein-Ligand Interactions

The study of interactions between proteins and small molecules (ligands) is fundamental to understanding biological function and to drug design. nih.gov Mass spectrometry and other biophysical techniques are often employed to analyze these noncovalent complexes. nih.gov The cyanide ion, delivered by reagents like tetrabutylammonium cyanide, can be used as a small, potent ligand to probe the binding pockets of specific proteins, especially metalloproteins. chemimpex.com

The binding of cyanide to the metal center of an enzyme is a specific protein-ligand interaction that can be characterized structurally and thermodynamically. Analysis of these interactions reveals details about the geometry and accessibility of the active site. nih.gov For example, investigating how cyanide binds to a protein can help determine the oxidation state of the metal cofactor and the nature of the amino acid residues within the binding pocket that stabilize the interaction. rsc.org While drug molecules often rely on hydrophobic interactions, small ions like cyanide typically form strong coordinate bonds with metal centers, making them precise probes for these specific sites. nih.gov

Probing Metabolic Pathways Through Cyanide Reactivity

Cyanide is a powerful metabolic poison that profoundly disrupts cellular energy metabolism, making it a tool for studying the response of metabolic networks to acute chemical stress. nih.govresearchgate.net By inhibiting cytochrome c oxidase, cyanide forces a rapid shift from aerobic respiration to anaerobic glycolysis for ATP production. researchgate.net This metabolic shift leads to a cascade of changes throughout intermediary metabolism. nih.gov

Recent studies using metabolomics have detailed the widespread impact of cyanide intoxication on various pathways. These analyses have identified significant alterations in numerous metabolites, providing a clearer picture of the metabolic collapse caused by cyanide. researchgate.netnih.gov Key disruptions include:

Mitochondrial β-oxidation of fatty acids: This crucial energy-producing pathway is inhibited.

Acylcarnitine accumulation: The disruption of fatty acid oxidation leads to a buildup of these intermediates. nih.gov

Amino acid metabolism: A shift towards gluconeogenesis is observed. nih.gov

Ammonia (B1221849) homeostasis: Both ammonia recycling and the urea (B33335) cycle are disturbed. researchgate.netnih.gov

TCA Cycle: The tricarboxylic acid cycle is blocked due to the halt in the electron transport chain and the resulting inability to regenerate NAD⁺. researchgate.net

These findings not only clarify the mechanisms of cyanide toxicity but also help identify potential metabolic interventions or biomarkers for cyanide exposure. nih.govnih.gov

Metabolic PathwayEffect of Cyanide ExposureKey Altered Metabolites
Oxidative PhosphorylationInhibited at Complex IV. researchgate.netATP (depleted), NADH (accumulated)
TCA CycleBlocked due to lack of NAD⁺ regeneration. researchgate.netTCA cycle intermediates (altered levels)
Fatty Acid β-OxidationDisrupted. nih.govAcylcarnitines, Fatty Acyls (accumulated) researchgate.netnih.gov
Amino Acid MetabolismShift towards gluconeogenesis. nih.govVarious amino acids and their analogs nih.gov
Lipid MetabolismWidespread disruption. nih.govGlycerophospholipids, Sphingolipids, Glycerolipids researchgate.netnih.gov

Reactions with Biologically Relevant Molecules (e.g., Cobinamide Derivatives)

The high reactivity of cyanide with specific biological molecules is a key area of research, particularly in the development of antidotes. One of the most significant interactions is with cobinamide, the penultimate precursor in the biosynthesis of cobalamin (vitamin B₁₂). google.com Cobinamide has emerged as a highly effective cyanide-scavenging agent due to its exceptionally high affinity for the cyanide ion. nih.govnih.gov

MoleculeCyanide Binding Stoichiometry (CN⁻:Molecule)Overall Binding Affinity Constant (Kₐ)
Cobinamide2:1 nih.govnih.gov~10²² M⁻¹ nih.govnih.gov
Hydroxocobalamin (Vitamin B₁₂a)1:1 google.com~10¹² M⁻¹ nih.gov

Material Science and Advanced Materials Synthesis with Tetrabutylammonium Cyanide

Utilization as a Structure-Directing Agent in Material Synthesis

The large and flexible nature of the tetrabutylammonium (B224687) cation makes it an effective structure-directing agent (SDA), capable of templating and controlling the growth of various materials. chemicalbull.com This templating effect is crucial in creating materials with specific pore structures and morphologies.

In the synthesis of crystalline microporous materials like zeolites and metal-organic frameworks (MOFs), the role of an organic structure-directing agent is to guide the formation of the inorganic framework, leading to specific pore architectures. researchgate.netresearchgate.net Tetrabutylammonium compounds, particularly tetrabutylammonium hydroxide (B78521) (TBAOH), are known to function as SDAs in the hydrothermal synthesis of zeolites such as ZSM-11, Sn-Beta, and single-walled zeolite nanotubes. nih.govnih.govwikipedia.org The tetrabutylammonium cation templates the micropores during the crystallization process. wikipedia.org While the tetrabutylammonium cation is a recognized SDA, the specific use of tetrabutylammonium cyanide for this purpose is less documented, with hydroxide salts being more commonly employed in these hydrothermal syntheses. chemicalbull.comnih.gov However, the principle relies on the size and shape of the cation to direct the framework assembly. chemicalbull.com

Tetrabutylammonium cyanide is utilized in the development of nanomaterials where its unique properties can enhance functionality. chemimpex.com The ability to control the surface chemistry of nanoparticles is essential for tailoring their physical and chemical properties for specific applications. acs.orgrsc.org Tetrabutylammonium cyanide has been effectively used to synthesize thiol surfactants, which are crucial for stabilizing gold nanoparticles in organic solvents. researchgate.net The synthesis involves the deprotection of a thioacetate (B1230152) to a thiol in the presence of tetrabutylammonium cyanide, demonstrating its utility in creating the capping agents necessary to produce stable, monodisperse nanoparticles with tailored surface characteristics. researchgate.net

Development of Novel Polymeric Materials

The compound finds applications in polymer chemistry, facilitating specific reactions to create advanced polymeric materials. smolecule.com A notable application is in the synthesis of cyano-substituted polymers for organic electronics, such as solar cells. rsc.org In this context, cyano-substituted benzotriazole-based monomers are synthesized via a nucleophilic aromatic substitution reaction. rsc.org A fluorinated precursor is reacted with a cyanide source to replace the fluorine substituents with cyano groups. rsc.org This modification significantly alters the electronic properties of the resulting monomer and the final polymer, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level and reducing the material's bandgap. rsc.org This tuning of electronic properties is critical for improving the efficiency of organic photovoltaic devices. rsc.org While the specific cyanide salt isn't always named, the use of tetrabutylammonium-based electrolytes, such as tetrabutylammonium hexafluorophosphate, is common in the electrochemical analysis of these polymers. rsc.org

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

One of the most well-documented applications of tetrabutylammonium cyanide in material science is in the fabrication of highly ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). researchgate.netacs.orgnih.gov SAMs are crucial for modifying surface properties for applications in molecular electronics, sensors, and nanotechnology. acs.orgnih.gov

Research has shown that tetrabutylammonium cyanide acts as an efficient catalytic deprotecting agent for thioacetyl-protected molecules. researchgate.netresearchgate.net The cyanide ion (CN⁻) facilitates the cleavage of the thioacetyl group, exposing the free thiol, which then readily forms a strong, covalent bond with the gold surface. researchgate.net This in situ deprotection method allows for the formation of SAMs with a high degree of structural order. researchgate.netresearchgate.net For instance, studies using scanning tunneling microscopy (STM) revealed that while acetyl-protected octylthioacetate (OTA) forms disordered layers on a Au(111) surface from a pure solvent, its adsorption from a solution containing catalytic amounts of tetrabutylammonium cyanide results in a well-ordered SAM with a c(4 × 2) structure. researchgate.netresearchgate.netresearchgate.net X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry (CV) data corroborate these findings, showing that SAMs formed with the aid of tetrabutylammonium cyanide have stronger chemisorption peaks and superior blocking effects compared to those formed without it. researchgate.net

Table 1: Comparison of Octylthioacetate (OTA) SAMs Formation on Au(111)
ConditionObserved Structure (STM)Structural OrderReference
In Pure SolventDisordered phases with some small ordered domains and vacancy islandsLow researchgate.netresearchgate.netresearchgate.net
In Catalytic Tetrabutylammonium Cyanide SolutionWell-ordered c(4 × 2) structureHigh researchgate.netresearchgate.net

Synthesis of Advanced Inorganic Complexes

Tetrabutylammonium cyanide serves as a critical reactant and source of the cyanide ligand in the synthesis of advanced inorganic and organometallic complexes. smolecule.comchemicalbook.com The cyanide ion's ability to act as a bridging ligand is fundamental to constructing complex multi-metallic structures. acs.org

A specific and significant application of tetrabutylammonium cyanide is in the preparation of a class of molecular magnets known as rhenium-based single-chain magnets. lookchem.comchemicalbook.com These materials are of great interest for their potential use in high-density data storage and quantum computing. Tetrabutylammonium cyanide is employed as a reactant to synthesize complexes with the general formula (DMF)₄MReCl₄(CN)₂, where DMF is dimethylformamide and M is a divalent transition metal ion such as Manganese (Mn), Iron (Fe), Cobalt (Co), or Nickel (Ni). lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com In this synthesis, the cyanide ions act as essential bridging ligands that link the metal centers, creating the one-dimensional chain structure that gives rise to the material's unique magnetic properties. lookchem.comchemicalbook.com

Table 2: Rhenium-Based Single-Chain Magnets Synthesized Using Tetrabutylammonium Cyanide
General FormulaTransition Metal (M)Reference
(DMF)₄MReCl₄(CN)₂Mn lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
Fe lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
Co lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
Ni lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com

Synthesis of Phosphorescent Light-Emitting Iridium Complexes

The synthesis of phosphorescent iridium(III) complexes is a significant area of research in material science, driven by their successful application as emitters in organic light-emitting diodes (OLEDs). acs.org The use of formonitrile;tetrabutylazanium, more commonly known as tetrabutylammonium cyanide, serves as a crucial reagent for introducing the cyanide (CN⁻) ligand into the coordination sphere of iridium centers. The strong-field nature of the cyanide ligand plays a pivotal role in tuning the photophysical properties of the resulting complexes, often leading to desirable blue-shifted emissions. jkps.or.kr

The introduction of a cyanide ligand can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the iridium complex. jkps.or.kr Specifically, the strong-field cyanide ancillary ligand can lower the HOMO energy level, leading to a larger HOMO-LUMO energy gap. jkps.or.kr This widening of the energy gap results in a hypsochromic shift, or a shift to a shorter wavelength (bluer color), in the emission spectrum. jkps.or.kr

A notable example of this synthetic strategy is the preparation of deep-blue phosphorescent mono-cyclometalated iridium(III) complexes. jkps.or.kr Research has demonstrated the successful synthesis of complexes such as Ir(F₂Meppy)(PPh₂Me)₂(H)(CN), where F₂Meppy is 2-(2',4'-difluorophenyl)-4-methyl-pyridine. jkps.or.kr In this synthesis, tetrabutylammonium cyanide is reacted with a precursor iridium complex, [Ir(F₂Meppy)(PPh₂Me)₂(H)(NCMe)]OTf, in dichloromethane (B109758) at room temperature. jkps.or.kr The cyanide ligand displaces the acetonitrile (B52724) (NCMe) ligand to yield the final, more stable, and blue-emitting complex. jkps.or.kr

The resulting complex, Ir(F₂Meppy)(PPh₂Me)₂(H)(CN), exhibits a maximum emission spectrum at 436 nm, which is a significant blue shift compared to analogous complexes with weaker field ancillary ligands like chloride (440.5 nm). jkps.or.kr This demonstrates the direct impact of the cyanide ligand, introduced via tetrabutylammonium cyanide, on the emissive properties of the iridium complex. jkps.or.kr The enhanced luminescence efficiencies and the shift towards the deep-blue region are critical for the development of full-color display and lighting technologies. jkps.or.krlookchem.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uk

Below are data tables detailing the synthesis and photophysical properties of a representative iridium complex synthesized using tetrabutylammonium cyanide.

Table 1: Synthesis of Ir(F₂Meppy)(PPh₂Me)₂(H)(CN)

Reactant 1Reactant 2SolventReaction TimeTemperatureProduct
[Ir(F₂Meppy)(PPh₂Me)₂(H)(NCMe)]OTfTetrabutylammonium cyanideMethylene (B1212753) chloride3 hoursRoom TemperatureIr(F₂Meppy)(PPh₂Me)₂(H)(CN)
Data sourced from Ham et al., 2010. jkps.or.kr

Table 2: Photophysical Properties of Related Iridium Complexes

ComplexAbsorption Peaks (nm)Maximum Emission (nm)
Ir(F₂Meppy)(PPh₂Me)₂(H)(Cl)369 ~ 401440.5
[Ir(F₂Meppy)(PPh₂Me)₂(H)(NCMe)]⁺347 ~ 390437
Ir(F₂Meppy)(PPh₂Me)₂(H)(CN)347 ~ 390436
Data sourced from Ham et al., 2010. jkps.or.kr

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling tetrabutylazanium salts (e.g., nitrate, perchlorate) in laboratory settings?

  • Methodological Answer : Tetrabutylazanium salts, such as tetrabutylazanium nitrate (CAS: 1941-27-1) and tetrabutylazanium perchlorate (CAS: 1923-70-2), are classified as oxidizing solids (Category 2) and may cause skin/eye irritation. Safety protocols include:

  • Storage at 0–6°C to prevent decomposition .
  • Use of inert solvents (e.g., toluene-nonane mixtures) to minimize reactivity .
  • Compliance with regulatory requirements, such as Japan’s "Chemical Substance Control Law" for first-class specified chemicals .
    • Data Table :
CompoundCASHazardsStorage Conditions
Tetrabutylazanium nitrate1941-27-1Oxidizing, skin/eye irritation0–6°C, dry
Tetrabutylazanium perchlorate1923-70-2Oxidizing, explosive risk0–6°C, inert atmosphere

Q. How can researchers optimize synthesis protocols for tetrabutylazanium salts with varying counterions (e.g., nitrate vs. perchlorate)?

  • Methodological Answer : Counterion selection impacts solubility and stability. For example:

  • Nitrate salts : Synthesized via ion exchange in aqueous media, but require pH control to avoid side reactions .
  • Perchlorate salts : Prepared in non-polar solvents (e.g., dichloromethane) to reduce explosive risks .
  • Characterization via NMR (¹H, ¹³C) and FT-IR to confirm ion pairing .

Q. What analytical methods are recommended for quantifying formonitrile in reaction mixtures?

  • Methodological Answer :

  • GC-MS : Effective for volatile nitriles; use a polar column (e.g., DB-WAX) to resolve formonitrile from byproducts .
  • HPLC-UV : For non-volatile derivatives, employ a C18 column with acetonitrile/water gradients and detection at 210–230 nm .
  • Calibration curves must account for solvent interactions (e.g., toluene’s UV absorption) .

Advanced Research Questions

Q. How do counterions in tetrabutylazanium salts influence their electrochemical behavior in non-aqueous electrolytes?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Perchlorate salts exhibit higher anodic stability (up to 4.5 V vs. Li/Li⁺) compared to nitrates (3.8 V) due to weaker ion pairing .
  • Impedance Spectroscopy : Nitrate salts show higher ionic conductivity in aprotic solvents (e.g., acetonitrile) but are prone to decomposition at elevated temperatures .
  • Data Contradiction : While perchlorate offers stability, its explosive nature limits scalability, requiring microfluidic reactors for safe handling .

Q. What mechanistic insights explain formonitrile’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Formonitrile’s electron-deficient nitrile group facilitates oxidative addition with Pd(0), but steric hindrance from substituents (e.g., phosphoryl groups) slows transmetallation .
  • Kinetic Profiling : Use in situ IR to monitor cyanide intermediate formation, which correlates with reaction yield .
  • Side Reactions : Competing hydrolysis of nitrile to amide can occur in protic solvents; mitigate with molecular sieves .

Q. How can researchers resolve discrepancies in reported toxicity profiles of tetrabutylazanium salts?

  • Methodological Answer :

  • Meta-Analysis : Compare data across regulatory frameworks (e.g., EU vs. Japan). For example, tetrabutylazanium nitrate is classified as a “Specific Target Organ Toxant” (Category 3) under GHS but lacks PRTR listings in some regions .
  • In Silico Modeling : Use QSAR models to predict acute toxicity (e.g., LD₅₀) based on counterion lipophilicity .
  • Experimental Validation : Conduct brine shrimp (Artemia) assays to validate computational predictions .

Data Contradiction Analysis

  • Nitrate vs. Perchlorate Stability : While perchlorate salts are thermally stable, their explosive risk contradicts their utility in large-scale applications. Researchers must balance electrochemical performance with safety protocols .
  • Formonitrile Reactivity : Evidence from complex boronate-nitrile reactions (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) suggests nitrile stability under basic conditions, conflicting with hydrolysis observed in formonitrile . This highlights the need for solvent-specific reaction design.

Guidelines for Experimental Design

  • Reproducibility : Document solvent purity (e.g., HPLC-grade acetonitrile), counterion sources, and storage conditions .
  • Statistical Rigor : Report means ± SD with ≤3 significant figures, aligning with instrument precision .
  • Ethical Compliance : Adhere to chemical safety laws (e.g., Japan’s CSCL) and disclose regulatory status in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.